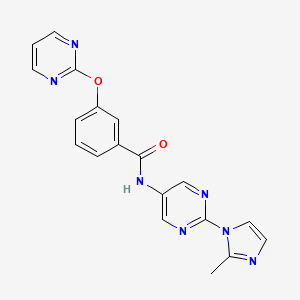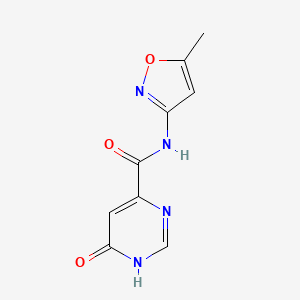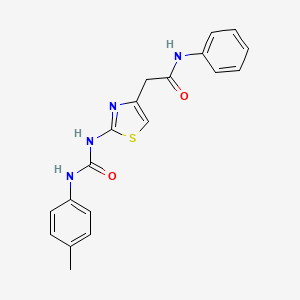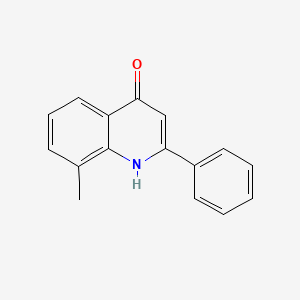
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide" is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to an amine. Sulfonamides are known for their diverse pharmacological activities and are commonly used in medicinal chemistry for drug development. The compound appears to be a derivative of piperidine, a six-membered heterocyclic amine, which is often used as a building block in the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of sulfonamide derivatives can involve various strategies, including the condensation of amines with sulfonyl chlorides. For instance, the synthesis of "1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol" involves the condensation of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride in the presence of a base such as triethylamine . Similarly, the synthesis of "N-aryl/aralkyl substitued-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide" derivatives is achieved by reacting benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions, followed by substitution at the nitrogen atom with different electrophiles . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. X-ray crystallography studies of similar compounds, such as "1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol" and "1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol," reveal that the piperidine ring typically adopts a chair conformation, and the geometry around the sulfur atom is a distorted tetrahedron . These structural features are likely to be present in the compound under analysis.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including rearrangements, esterification, and catalytic reduction. For example, the rearrangement of N-phenylacetyl-2- and 4-pyridinesulfonamide 1-oxides in the presence of sodium hydroxide leads to the formation of α-phenyl-2- and 4-pyridineacetic acid 1-oxides . These reactions are indicative of the reactivity of the sulfonamide group and its derivatives, which could be relevant to the compound being analyzed.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can be influenced by the substituents attached to the piperidine ring and the sulfonyl group. For instance, the introduction of a fluorophore, as seen in the derivatization reagent "2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate," allows for sensitive detection in liquid chromatography . The presence of electron-donating or withdrawing groups can also affect the acidity of the amine, the solubility, and the overall reactivity of the compound. These properties would need to be characterized for "N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide" through experimental studies.
Aplicaciones Científicas De Investigación
Quantum Chemical and Molecular Dynamic Simulation Studies
Research on piperidine derivatives, closely related to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide, has involved quantum chemical calculations and molecular dynamics simulations. These studies aim to predict the inhibition efficiencies of such compounds on the corrosion of metals. Through global reactivity parameters and binding energy assessments, these studies have laid the groundwork for understanding how such molecules interact with metal surfaces, potentially leading to applications in corrosion inhibition technologies (Kaya et al., 2016).
Pharmacological Properties
Another study focused on the synthesis and evaluation of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide derivatives for their antiallergic properties. These compounds demonstrated promising activity against systemic anaphylaxis in animal models, shedding light on their potential as novel therapeutic agents for allergy treatment (Shigenaga et al., 1993).
Neuropharmacological Applications
Research into derivatives of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has also extended into the neuropharmacological domain. One study identified compounds with high affinity and selectivity for the 5-HT6 receptor, which are associated with cognitive enhancement and potential treatment applications for Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Enzyme Inhibition for Therapeutic Applications
A novel series of benzenesulfonamides, including N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide derivatives, was prepared to act as inhibitors of membrane-bound phospholipase A2. These compounds showed potent in vitro activity and significantly reduced the size of myocardial infarction in animal models, highlighting their potential in therapeutic interventions for heart disease (Oinuma et al., 1991).
Direcciones Futuras
Piperidine derivatives, such as this compound, play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research in this field, and we can expect future advancements in the synthesis and application of piperidine derivatives.
Propiedades
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O4S/c1-23-13-12-20-10-7-17(8-11-20)15-19-25(21,22)14-9-16-3-5-18(24-2)6-4-16/h3-6,17,19H,7-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDZHKOKNMOMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNS(=O)(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(S)-(2,6-dichlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine](/img/structure/B2542564.png)

![Methyl 3-{2-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2542569.png)


![7-hexyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)


![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2542576.png)
![N-[4-[(3Ar,4R,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl]phenyl]prop-2-enamide](/img/structure/B2542578.png)
![(E)-5-((3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid](/img/structure/B2542580.png)

![4-[5-(1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2542582.png)
![3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2542586.png)